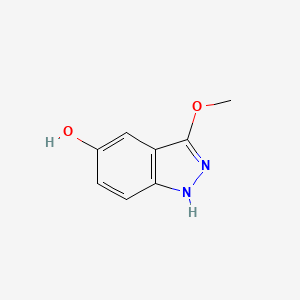

3-Methoxy-2H-indazol-5-ol

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as 5-hydroxy-3-methoxy-2H-indazole. Its molecular formula is C₉H₈N₂O₂ , with a molecular weight of 176.17 g/mol. The structural arrangement consists of a bicyclic indazole core (a fused benzene and pyrazole ring) substituted with a methoxy (-OCH₃) group at position 3 and a hydroxyl (-OH) group at position 5. The SMILES notation for this compound is COC1=CC2=C(C=C1O)N=NC2 , which encodes the connectivity of the methoxy group to the benzene ring and the tautomeric pyrazole nitrogen configuration.

The compound’s CAS Registry Number, 185553-71-3, distinguishes it from positional isomers such as 5-methoxy-2H-indazol-3-ol, underscoring the critical role of substituent placement in chemical identification. X-ray crystallographic data for analogous indazole derivatives reveal planar bicyclic systems with bond lengths of 1.36–1.41 Å for the N–N bond in the pyrazole ring and 1.40–1.45 Å for the C–O bonds in methoxy and hydroxyl groups.

Historical Context in Heterocyclic Chemistry Research

Indazole derivatives first gained prominence in the late 20th century due to their biological activity and synthetic versatility. The specific exploration of this compound emerged alongside advancements in cross-coupling reactions and transition-metal-catalyzed cyclization strategies. A seminal 2020 study demonstrated the efficiency of palladium-catalyzed C–H activation for constructing 2-aryl-2H-indazoles, a methodology adaptable to hydroxyl- and methoxy-substituted variants.

Historically, the synthesis of this compound relied on multistep sequences involving:

- Nitration of 3-methoxyindole precursors followed by reduction to indazoles

- Regioselective hydroxylation using directed ortho-metalation strategies

- Tautomer stabilization through solvent-mediated proton transfer

The compound’s development parallels broader trends in medicinal chemistry, where indazole cores serve as privileged scaffolds for kinase inhibitors and GPCR modulators. However, unlike pharmacologically optimized derivatives, this compound has primarily been studied as a model system for understanding electronic effects in heterocyclic tautomerism.

Positional Isomerism in Indazole Derivatives

Positional isomerism in indazoles arises from variations in substituent locations across the bicyclic system. For this compound, key isomers include:

| Isomer Name | Substituent Positions | Molecular Formula | SMILES Notation |

|---|---|---|---|

| 5-Methoxy-2H-indazol-3-ol | 5-OCH₃, 3-OH | C₉H₈N₂O₂ | OC1=CC2=C(C=C1OCC)N=NC2 |

| 3-Hydroxy-2H-indazol-5-ol | 3-OH, 5-OH | C₈H₆N₂O₂ | OC1=CC2=C(C=C1O)N=NC2 |

| 2-Methoxy-1H-indazol-5-ol | 2-OCH₃, 5-OH | C₉H₈N₂O₂ | COC1=NC2=C(C=CC=C2O)N1 |

The thermodynamic stability of this compound relative to its isomers stems from intramolecular hydrogen bonding between the 5-hydroxyl group and the adjacent pyrazole nitrogen. Density functional theory (DFT) calculations on analogous systems predict a stabilization energy of ~12 kcal/mol for this interaction, compared to <5 kcal/mol in isomers lacking proximal H-bond donors/acceptors.

Regiochemical outcomes in synthesis are profoundly influenced by directing effects. For example, nitration of 3-methoxyindole precursors preferentially occurs at position 5 due to the methoxy group’s +M effect, whereas electrophilic hydroxylation favors position 4 in the absence of steric hindrance. These trends underscore the delicate balance between electronic and steric factors in determining isomer distributions.

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-methoxy-1H-indazol-5-ol |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-6-4-5(11)2-3-7(6)9-10-8/h2-4,11H,1H3,(H,9,10) |

InChI Key |

XNUUEZMYBFHMKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2H-indazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Methoxy-2H-indazol-5-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : Indazoles (2H-indazole) exhibit greater metabolic stability than indoles (1H-indole) due to reduced susceptibility to oxidative degradation .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectral Data

Notes:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-2H-indazol-5-ol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for structurally similar indazole derivatives (e.g., 3-substituted indoles in ). Key steps include:

- Solvent System : Use PEG-400:DMF (2:1) to enhance solubility and reaction efficiency .

- Catalyst : CuI (1.15–1.16 g per 5–8 mmol substrate) under nitrogen atmosphere to prevent oxidation .

- Purification : Employ flash column chromatography (70:30 EtOAc:hexanes) or recrystallization in hot EtOAc to isolate pure product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of aryl alkynes (e.g., 4-ethynylanisole) to reduce side reactions. Typical yields range from 30–35% due to competing byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use DMSO- to resolve tautomeric forms (e.g., 1H vs. 2H-indazole). Key signals include aromatic protons (δ 6.5–8.6 ppm) and methoxy groups (δ ~3.7 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 335.15) with FAB-HRMS for accurate mass validation .

- X-ray Crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., COX-2). Align the methoxy and hydroxyl groups with active-site residues (e.g., hydrophobic pockets or hydrogen-bond donors) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data for indazole derivatives?

- Methodological Answer :

- SAR Studies : Compare substituent effects (e.g., methoxy vs. bromo groups) on activity using in vitro assays (e.g., IC measurements). For example, shows that electron-withdrawing groups enhance receptor affinity in benzimidazole analogs.

- Data Triangulation : Validate conflicting results (e.g., enzyme inhibition vs. receptor activation) by combining biochemical assays, cellular models, and computational predictions .

Q. How do solvent and catalyst choices impact tautomeric equilibria in this compound?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the 2H-indazole tautomer due to hydrogen-bonding interactions with the hydroxyl group .

- Catalyst Effects : Cu(I) in CuAAC may transiently coordinate with the indazole nitrogen, shifting tautomer ratios. Monitor via NMR or IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.